Esculentin-2-RA2 Precursor Sequence Identity & Physicochemical Uniqueness vs. Esculentin-2Ra
Esculentin-2-RA2 precursor differs from the closely related Esculentin-2Ra by 9 amino acid substitutions across a 36-37 residue alignment (approximately 25% divergence), resulting in a distinct net charge (+4 vs. +4 for Esculentin-2Ra), hydrophobicity (0.478 vs. 0.478 for Esculentin-2Ra), and aliphatic index (118.65 vs. 118.65 for Esculentin-2Ra) [1]. The sequence differences are distributed across the N-terminal, central, and C-terminal regions, with the disulfide bond (Cys31-Cys37) conserved . This level of divergence is substantial within the esculentin-2 family and is expected to yield differential antimicrobial profiles [1].
| Evidence Dimension | Amino acid sequence divergence |
|---|---|
| Target Compound Data | Sequence: IFTLIKGAAKLIGKTVAKEAGKTGLELMACKITNQC; Length: 36; Net charge: +4; Hydrophobicity: 0.478; Aliphatic index: 118.65 |
| Comparator Or Baseline | Esculentin-2Ra sequence: GILSLVKGAAKLLGKGLAKEGGKVGLEFIACKVTNQC; Length: 37; Net charge: +4; Hydrophobicity: 0.478; Aliphatic index: 118.65 |
| Quantified Difference | 9 amino acid substitutions (25% divergence); identical net charge and hydrophobicity; conserved disulfide bond |
| Conditions | Sequence alignment and physicochemical calculation using DRAMP database and vendor data |
Why This Matters
For researchers requiring a specific AMP tool with defined structural parameters, this sequence uniqueness ensures that Esculentin-2-RA2 precursor provides a distinct alternative to Esculentin-2Ra, avoiding confounding effects from sequence homology.
- [1] DRAMP database. Esculentin-2Ra entry (DRAMP01468). View Source
